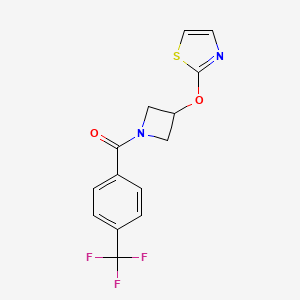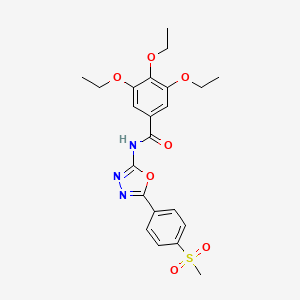![molecular formula C13H17NO2 B2590661 N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide CAS No. 2361646-21-9](/img/structure/B2590661.png)
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide, also known as HPP, is a compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has shown potential for use in scientific research, particularly in the fields of neurology and cancer research. In neurology, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to inhibit the growth of cancer cells and may have potential for use as an anti-cancer agent.
作用機序
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide works by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased inflammation, which may contribute to N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's neuroprotective and anti-cancer effects.
生化学的および生理学的効果
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In animal studies, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to improve glucose tolerance and insulin sensitivity, reduce inflammation, and improve cognitive function. N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
実験室実験の利点と制限
One advantage of using N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide in lab experiments is its specificity for PPARγ, which allows for targeted activation of this receptor. However, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects may vary depending on the cell type and experimental conditions used, which may limit its usefulness in certain contexts.
将来の方向性
There are a number of potential future directions for research on N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide. One area of interest is the development of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide derivatives with improved potency and selectivity for PPARγ. Another area of interest is the investigation of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's potential for use in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanisms underlying N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects and to identify potential side effects and limitations of its use.
合成法
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final step involves dehydration with phosphorus pentoxide to produce N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide.
特性
IUPAC Name |
N-[(2R,3S)-3-hydroxy-3-phenylbutan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-10(2)13(3,16)11-8-6-5-7-9-11/h4-10,16H,1H2,2-3H3,(H,14,15)/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCGROEKREGAQ-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C)(C1=CC=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2590578.png)
![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)
![N-(4-((1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2590585.png)
![N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B2590588.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2590589.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)

![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)
![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)